![molecular formula C10H18N2O B13140596 1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)
1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-
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Overview
Description
1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a lactam ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclohexanone derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Pharmaceutical Development
Lead Compound in Drug Discovery
The compound has been identified as a promising lead in medicinal chemistry due to its structural versatility. It can be modified to enhance biological activity or alter pharmacokinetic properties, making it suitable for various therapeutic applications .
Neuropharmacological Applications
Research indicates that 1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)- exhibits significant neuropharmacological activity. Studies have focused on its interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .
Cancer Treatment
Recent patents highlight derivatives of this compound as inhibitors for specific protein targets involved in cancer progression, such as PTPN11 (SHP2) . These derivatives show promise in developing novel cancer therapies by targeting key signaling pathways.
Synthesis and Modification
The synthesis of 1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)- typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility enables researchers to explore different derivatives with enhanced therapeutic profiles .
Case Study 1: Neuropharmacological Activity
A study conducted on the neuropharmacological effects of 1-Azaspiro[4.5]decan-2-one demonstrated its ability to modulate serotonin and dopamine receptors, indicating its potential use as an antidepressant agent. The study utilized various animal models to assess behavioral changes following administration of the compound .
Case Study 2: Cancer Inhibition
In another study focusing on cancer treatment, derivatives of 1-Azaspiro[4.5]decan-2-one were tested against cancer cell lines exhibiting overexpression of SHP2. Results indicated a significant reduction in cell viability, suggesting that these compounds could serve as effective chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- can be compared with other similar spirocyclic compounds, such as:
1-Oxa-4-azaspiro[4.5]decane: Another spirocyclic compound with a similar structure but different functional groups.
4,4-Pentamethylene-2-pyrrolidinone: A degradation product of gabapentin with a spirocyclic structure.
8,8-Dimethyl-1-azaspiro[4.5]decan-2-one: A derivative with additional methyl groups on the spirocyclic structure.
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the unique properties and potential uses of 1-Azaspiro[4.5]decan-2-one,8-(aminomethyl)-,cis- .
Biological Activity
1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)- is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)- is characterized by a spirocyclic structure that contributes to its biological properties. The presence of an aminomethyl group enhances its interaction with various biological targets.
Pharmacological Properties
Research indicates that 1-Azaspiro[4.5]decan-2-one derivatives exhibit a range of biological activities, particularly in the context of receptor interactions and enzyme inhibition:
- σ1 Receptor Affinity : A related compound demonstrated high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) and selectivity for σ2 receptors, indicating potential neuroprotective effects and implications for treating neurodegenerative diseases .
- TRPM8 Antagonism : Some azaspiro derivatives have been identified as antagonists of the TRPM8 receptor, which is involved in pain perception and thermoregulation. This suggests potential applications in pain management therapies .
Case Studies
Several studies have highlighted the biological implications of 1-Azaspiro[4.5]decan-2-one and its derivatives:
- Cancer Treatment : A study explored the use of azaspiro derivatives as inhibitors for PTPN11 (SHP2), a phosphatase implicated in cancer progression. These compounds demonstrated significant inhibitory activity, suggesting their potential as therapeutic agents in oncology .
- Antimicrobial Activity : Research on Mannich bases derived from azaspiro compounds showed promising antimicrobial activity against various pathogens, indicating their utility in developing new antimicrobial agents .
The mechanisms through which 1-Azaspiro[4.5]decan-2-one exerts its biological effects are still under investigation but may involve:
- Receptor Binding : The ability to bind selectively to σ receptors and TRPM8 suggests that these compounds modulate neurotransmitter release and sensory neuron activity.
- Enzyme Inhibition : The inhibition of phosphatases like PTPN11 can disrupt signaling pathways involved in cell proliferation and survival, providing a rationale for their anticancer properties.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
8-(aminomethyl)-1-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C10H18N2O/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10/h8H,1-7,11H2,(H,12,13) |
InChI Key |
QCYIGDHZNNHBST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CCC(=O)N2 |
Origin of Product |
United States |
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